molecular formula C17H16F2N2O2 B4238931 N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide

N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide

Cat. No.: B4238931
M. Wt: 318.32 g/mol
InChI Key: WENKWZYIZRVFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 348.37 g/mol.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. This compound binds to the catalytic site of HDACs and prevents them from removing acetyl groups from histones, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by activating tumor suppressor genes such as p21 and p53. This compound also inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, this compound protects neurons from oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule that can easily penetrate cell membranes and reach its target site. It is also relatively stable and can be stored for long periods of time. One of the limitations is that it has low solubility in water, which can make it difficult to administer in vivo. Another limitation is that it has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide. One potential direction is to investigate its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the development of novel drug delivery systems could enhance the solubility and bioavailability of this compound, which could improve its efficacy in vivo. Finally, the identification of biomarkers that predict the response to this compound could help to personalize treatment and improve patient outcomes.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation. This compound also has potential applications in neurodegenerative diseases and inflammation. While this compound has several advantages and limitations for lab experiments, there are several future directions for research that could enhance its potential applications and improve patient outcomes.

Scientific Research Applications

N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are the major contributors to the pathogenesis of these diseases. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-14-5-3-4-11(6-14)17(23)21-15-8-12(18)7-13(19)9-15/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENKWZYIZRVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-difluorophenyl)-3-(isobutyrylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.